(4-(4,5-二氢-1H-咪唑-2-基)氨基)苯甲酸

描述

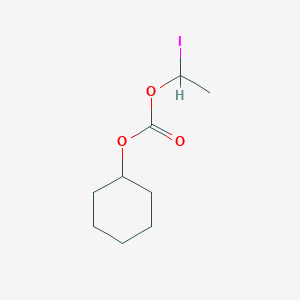

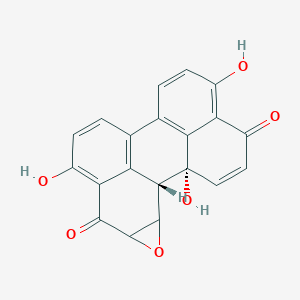

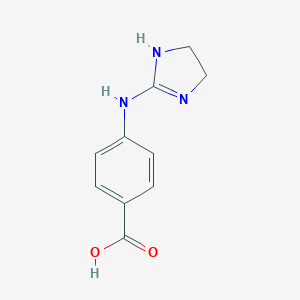

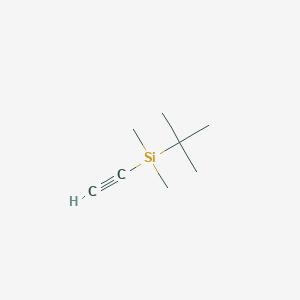

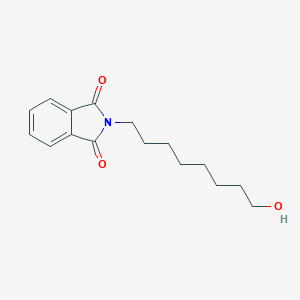

“(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular structure of “(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 145-149 °C . Its empirical formula is C9H11N3 and it has a molecular weight of 161.20 .科学研究应用

流感病毒抑制:4-乙酰氨基-3-(咪唑-1-基)-苯甲酸(与查询化合物密切相关)已被确认为流感病毒唾液酸酶的新型抑制剂。这些抑制剂表现出的活性水平与 4-乙酰氨基-3-胍基-苯甲酸 (BANA 113) 相当 (Howes 等人,1999)。

新化合物的合成:合成的变体,4-[(3-氨基-1-氧代-1H-2-苯并吡喃-4-基)氨基]苯甲酸,用作合成其他新化合物的原料,例如 4-[(1-氨基甲酰基-3-氧代-1,3-二氢-2-苯并呋喃-1-基)氨基]苯甲酸 (Rodríguez 等人,2022)。

抗菌性能:由 3,5-二碘-4-(2-甲基-1H-咪唑-5-基)苯甲酸(一种相关化合物)合成的咪唑肽对致病真菌、皮肤癣菌显示出有效的抗菌活性,并对革兰氏阴性菌显示出中等活性 (Dahiya, 2008)。

新化合物分离:一种为合成 5-氨基-4-氰基-1H-咪唑-1-基苯甲酸开发的方法可用于分离新化合物 (Barros 等人,2007)。

化学反应:4-氨基呋喃-3-羧酸亚氨酯(一种相关化合物)用于反应以生成各种化合物,例如 4-(1,3-苯并恶唑-2-基)-和 1-(4,5-二氢-1H-咪唑-2-基)-1,3-二氢-2-苯并呋喃-1-基衍生物 (Sergievskii 等人,2002)。

缓蚀:基于 8-羟基喹啉的新型苯并咪唑衍生物(包括与查询化学物质相关的化合物)可有效防止钢在酸性溶液中的腐蚀 (Rbaa 等人,2020)。

抗菌活性:含有 4-(5-苯甲酰-苯并咪唑-2-基)部分的苯并咪唑衍生物(一种与查询化合物相关的结构)对各种细菌、真菌和病毒显示出显着的有效性 (Abd El-Meguid, 2014)。

发光传感器:咪唑衍生物已被用作可逆发光传感器,用于检测氰化物和汞离子 (Emandi 等人,2018)。

安全和危害

The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

属性

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-4H,5-6H2,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBROJPONABYYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147440 | |

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105958-84-7 | |

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105958847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)